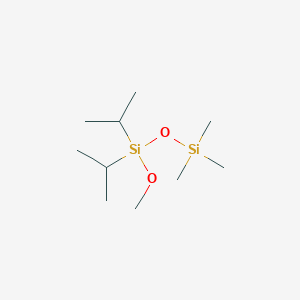
1-Methoxy-3,3,3-trimethyl-1,1-di(propan-2-yl)disiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3,3,3-trimethyl-1,1-di(propan-2-yl)disiloxane is a silicon-based organic compound It is characterized by the presence of two silicon atoms bonded to three methyl groups, one methoxy group, and two isopropyl groups
Vorbereitungsmethoden
The synthesis of 1-Methoxy-3,3,3-trimethyl-1,1-di(propan-2-yl)disiloxane typically involves the reaction of appropriate silicon-containing precursors under controlled conditions. One common method involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond in the presence of a catalyst. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Methoxy-3,3,3-trimethyl-1,1-di(propan-2-yl)disiloxane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of metal catalysts.
Substitution: The methoxy and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3,3,3-trimethyl-1,1-di(propan-2-yl)disiloxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Its derivatives may be explored for potential biological activity or as intermediates in the synthesis of biologically active molecules.
Medicine: Research may investigate its potential use in drug delivery systems or as a component in medical devices.
Wirkmechanismus
The mechanism by which 1-Methoxy-3,3,3-trimethyl-1,1-di(propan-2-yl)disiloxane exerts its effects depends on the specific reaction or application. In hydrosilylation reactions, for example, the silicon-hydrogen bond undergoes addition across a carbon-carbon multiple bond, facilitated by a metal catalyst. The molecular targets and pathways involved vary based on the specific chemical context and desired outcome .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-3,3,3-trimethyl-1,1-di(propan-2-yl)disiloxane can be compared with other silicon-based compounds such as:
1,1,3,3-Tetramethyldisiloxane: Similar in structure but lacks the methoxy and isopropyl groups, making it less versatile in certain reactions.
1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine]: A more complex structure with different functional groups, used in different applications
Eigenschaften
CAS-Nummer |
183737-83-9 |
|---|---|
Molekularformel |
C10H26O2Si2 |
Molekulargewicht |
234.48 g/mol |
IUPAC-Name |
methoxy-di(propan-2-yl)-trimethylsilyloxysilane |
InChI |
InChI=1S/C10H26O2Si2/c1-9(2)14(11-5,10(3)4)12-13(6,7)8/h9-10H,1-8H3 |
InChI-Schlüssel |
OFQHOTHVDITKBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(OC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


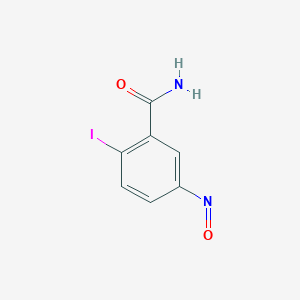
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)
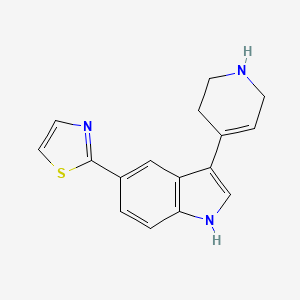

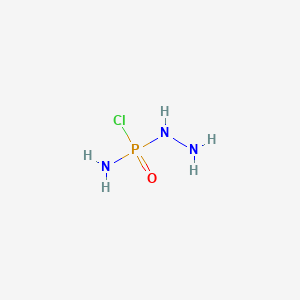
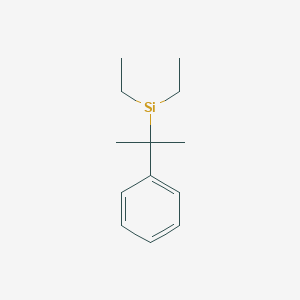
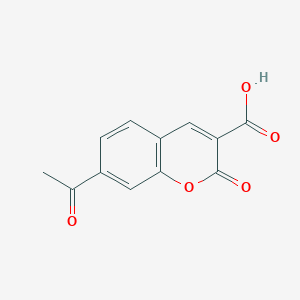
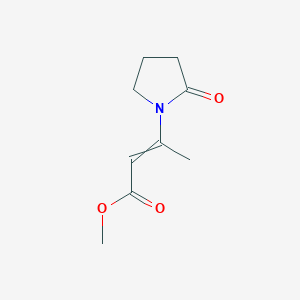

![Pyrido[3,2-f]quinoxaline, 10-ethoxy-7,8,9,10-tetrahydro-2,3,8-trimethyl-](/img/structure/B15164543.png)
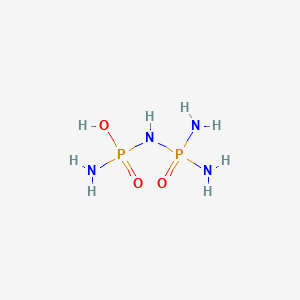
![3H-Benzo[c]quinolizin-3-one, 1,2,4,4a,5,6-hexahydro-](/img/structure/B15164549.png)
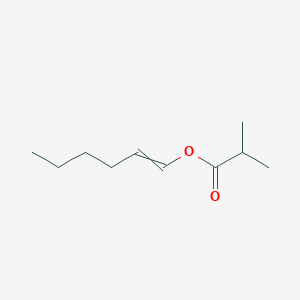
![N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine](/img/structure/B15164562.png)
